MFCD18312501
Description
These compounds share key characteristics with boronic acid derivatives and halogenated aromatic systems, which are critical in pharmaceutical and materials science applications.
Properties
IUPAC Name |
3-[2-methoxy-5-(trifluoromethyl)phenyl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c1-19-11-5-4-8(13(14,15)16)7-10(11)9-3-2-6-17-12(9)18/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRNSGAEYUACTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC=CNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683210 | |
| Record name | 3-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261914-33-3 | |
| Record name | 3-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD18312501” involves specific chemical reactions and conditions. The preparation methods can vary depending on the desired purity and yield. Common synthetic routes include:
Step 1: Initial reaction involving the starting materials under controlled temperature and pressure.
Step 2: Intermediate formation, which may require purification steps such as recrystallization or chromatography.
Step 3: Final reaction to obtain the target compound, often involving specific catalysts or reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of “this compound” typically involves large-scale reactions in reactors designed for high efficiency and safety. The process may include:
Bulk Synthesis: Using large quantities of starting materials and reagents.
Purification: Employing techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Quality Control: Ensuring the final product meets industry standards through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions
“MFCD18312501” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
The reactions of “this compound” often involve:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
“MFCD18312501” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and pharmacological properties.
Industry: Utilized in the production of materials, chemicals, and other industrial products.
Mechanism of Action
The mechanism by which “MFCD18312501” exerts its effects involves specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules to produce its effects. The detailed mechanism can vary depending on the context of its use, such as in biological or chemical systems.
Comparison with Similar Compounds
Key Properties of CAS 1046861-20-4 (MFCD13195646):
- Molecular Formula : C₆H₅BBrClO₂
- Molecular Weight : 235.27 g/mol
- Physicochemical Properties: Log Po/w (XLOGP3): 2.15 Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions Bioavailability Score: 0.55 BBB Permeability: Yes; P-gp Substrate: No
- Synthesis : Utilizes palladium-catalyzed cross-coupling in a THF/water system at 75°C for 1.33 hours .
Key Properties of CAS 1761-61-1 (MFCD00003330):
- Molecular Formula : C₇H₅BrO₂
- Molecular Weight : 201.02 g/mol
- Physicochemical Properties :
- Synthesis : Employs A-FGO catalyst in THF under green chemistry conditions, achieving 98% yield .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Properties
Key Findings:
Structural Similarities :
- Both compounds feature brominated aromatic rings, which enhance electrophilic reactivity and binding to biological targets.
- CAS 1046861-20-4 includes a boronic acid group, enabling Suzuki-Miyaura cross-coupling applications, while CAS 1761-61-1 is a benzimidazole precursor with nitro functionalization .
Solubility and Bioavailability :
- CAS 1761-61-1 exhibits higher solubility (0.687 mg/mL vs. 0.24 mg/mL), likely due to its nitro group enhancing polar interactions. However, both share identical bioavailability scores (0.55), suggesting similar membrane permeability .
Synthetic Efficiency :
- CAS 1761-61-1’s synthesis achieves 98% yield using recyclable A-FGO catalysts, outperforming traditional methods for boronic acids (e.g., 70–85% yields for similar compounds) .
Research Implications and Limitations
- Pharmacological Potential: The boronic acid group in CAS 1046861-20-4 makes it a candidate for protease inhibition, while CAS 1761-61-1’s nitro-imidazole structure is relevant in antimicrobial agents.
- Limitations: Limited solubility of boronic acids may restrict in vivo applications without formulation optimization. Hazard profiles of halogenated compounds require stringent safety protocols during handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
